2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide
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Overview
Description
2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholinopyrimidine moiety, making it a valuable candidate for various biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting appropriate precursors under controlled conditions. This step often involves cyclization reactions.
Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or morpholine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating inflammation-associated disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
- 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol
Uniqueness
2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to inhibit key inflammatory enzymes makes it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
2-methoxy-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-10-7-12(17-3-5-20-6-4-17)16-11(15-10)8-14-13(18)9-19-2/h7H,3-6,8-9H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRWUYUODRTUFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)COC)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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